Anthraquinone, 1-(o-chlorophenyl)-

Description

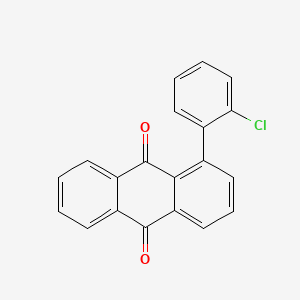

Anthraquinone, 1-(o-chlorophenyl)-, is a halogenated derivative of the anthraquinone core structure, featuring an ortho-chlorophenyl substituent at the 1-position. Chlorinated anthraquinones are often synthesized via nucleophilic substitution reactions, as seen in derivatives like 1-chloroanthraquinone reacting with thiophenol groups to form 1-(4-chlorophenylthio)anthraquinone . The o-chlorophenyl group introduces steric and electronic effects, influencing redox behavior, solubility, and biological interactions.

Properties

CAS No. |

20600-79-7 |

|---|---|

Molecular Formula |

C20H11ClO2 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |

InChI Key |

RLPGJRMLADCSDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to Substituted Anthraquinones

The synthesis of anthraquinone derivatives generally involves:

- Condensation reactions of phthalic anhydride with substituted benzene derivatives, followed by cyclization.

- Functionalization of preformed anthraquinone cores via electrophilic substitution or nucleophilic aromatic substitution.

- Intramolecular cyclization of benzoylbenzoic acid derivatives.

- Transition metal-catalyzed coupling reactions to introduce aryl substituents.

For the specific case of 1-(o-chlorophenyl) substitution, the key challenge is the selective introduction of the ortho-chlorophenyl group at the 1-position of the anthraquinone skeleton.

Condensation of Phthalic Anhydride with o-Chlorobenzene Derivatives

A classical and industrially relevant method involves the condensation of phthalic anhydride with o-chlorobenzene or its derivatives under catalysis by a mixture of hydrofluoric acid and boron trifluoride, as described in a patented process.

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Phthalic anhydride + o-chlorobenzene | Catalyzed by HF/BF3 mixture at low temperature, liquid phase | Formation of o-benzoylbenzoic acid intermediate |

| 2 | Isolation of o-benzoylbenzoic acid | Purification by alkaline treatment and acid reprecipitation | High purity intermediate (up to 98.4%) |

| 3 | Cyclization | Heating in concentrated sulfuric acid (~150°C) | Cyclization to anthraquinone core with ortho-chlorophenyl substitution |

| 4 | Purification | Crystallization and washing | Anthraquinone, 1-(o-chlorophenyl)- with purity ~99.8%, yield ~82% overall |

This method benefits from catalyst recovery and relatively mild conditions compared to traditional Friedel-Crafts reactions. The key intermediate, o-benzoylbenzoic acid, is critical for achieving high regioselectivity and purity.

Functionalization of Anthraquinone Core via Electrophilic Substitution

Alternative synthetic routes involve starting from commercially available anthraquinone or substituted anthraquinones and performing electrophilic aromatic substitution to introduce the o-chlorophenyl group.

- Nitration and reduction steps can be used to introduce amino groups, which are then sulfonylated or halogenated to afford desired substitution patterns.

- The vicarious nucleophilic substitution (VNS) mechanism has been utilized to improve substitution efficiency when using halogenated acetoacetic esters, which can be adapted for introducing chloroaryl groups.

However, due to the deactivating effect of the anthraquinone carbonyl groups, such substitutions often require activated substrates or specialized conditions.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in organometallic catalysis have enabled the construction of anthraquinone derivatives with aryl substituents through:

- Iridium-catalyzed cyclization of bis(alkynyl) precursors with aryl ethynes.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to install o-chlorophenyl groups on anthraquinone cores.

- Acid-catalyzed C-glycosylation and annulation reactions for complex anthraquinone derivatives.

Although specific examples of 1-(o-chlorophenyl) anthraquinone synthesis via these methods are less common, these strategies offer modular and versatile approaches for functionalization.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Condensation of phthalic anhydride with o-chlorobenzene | Phthalic anhydride, o-chlorobenzene | HF/BF3 mixture | 20–60°C, liquid phase, 15 min to 4 hrs | Up to 82% overall | High regioselectivity, catalyst recoverable | Use of corrosive HF, handling safety |

| Electrophilic substitution on anthraquinone | Anthraquinone derivatives, nitrating/reducing agents | Various (HNO3, Sn/HCl) | Room temp to reflux | Moderate (varies) | Uses commercially available anthraquinones | Requires multiple steps, lower yields |

| Transition metal-catalyzed coupling | Anthraquinone precursors, aryl halides | Iridium, Pd catalysts | Reflux in toluene or other solvents | Variable | High functional group tolerance | Requires expensive catalysts, complex setup |

Detailed Research Results and Data

Yield and Purity Data from Patented Condensation Method

| Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| o-Benzoylbenzoic acid intermediate | 66–86 | 98.4 (after purification) | Key intermediate for cyclization |

| Anthraquinone, 1-(o-chlorophenyl)- | 82 (overall) | 99.8 | After cyclization and purification |

Reaction Conditions and Observations

- Catalyst mixture ratio (HF/BF3) optimized between 0.2 and 1.5 molar ratio per mole of phthalic anhydride.

- Reaction temperature maintained between 20°C and 60°C under pressure (up to 47 bars) to facilitate condensation.

- Cyclization step performed in concentrated sulfuric acid at 150°C for 1 hour.

- Impurities separated by phase separation and filtration, enhancing product purity.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Substituted anthraquinone derivatives with various functional groups.

Scientific Research Applications

Anthraquinone, 1-(o-chlorophenyl)-, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of anthraquinone, 1-(o-chlorophenyl)-, involves its interaction with cellular proteins and nucleic acids. The compound can inhibit the activity of key enzymes and proteins involved in cellular processes, leading to the disruption of cell function and induction of apoptosis . The molecular targets include kinases, topoisomerases, and other essential cellular proteins .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the 1-position of anthraquinone significantly alters molecular properties:

Key Observations :

- Electron-withdrawing vs. Electron-donating groups: Chlorine (electron-withdrawing) reduces basicity compared to amino groups, which increase electron density and proton affinity .

- Steric effects: Bulky groups like benzoyl at the 1-position reduce antiproliferative activity, as seen in 1,8-disubstituted anthraquinones . The o-chlorophenyl group’s moderate bulk may balance steric hindrance and bioactivity.

Redox and Electrochemical Behavior

Substituents dictate redox mechanisms in acetonitrile solutions:

Key Observations :

- Amino derivatives exhibit proton-coupled electron transfer (PCET), whereas chloro-substituted analogs likely undergo simpler electron transfer due to the absence of basic sites.

Antiproliferative and Cytotoxic Effects:

Key Observations :

- Thioether vs. chloro: Thio-linked derivatives show higher enzyme inhibition but moderate cytotoxicity compared to alkylating chloroethylamino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.